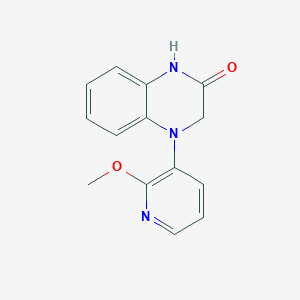

4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound consists of a quinoxaline core, which is fused with a pyridine ring substituted with a methoxy group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated quinoxaline derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

The synthesis of this compound typically involves the cyclization of appropriate precursors, often utilizing methods such as microwave-assisted synthesis or multicomponent reactions. The compound can be derived from 2-methoxypyridine and various diketones or their derivatives through condensation reactions followed by cyclization to form the quinoxaline core.

Antimicrobial Properties

Research has indicated that derivatives of dihydroquinoxaline compounds exhibit notable antimicrobial activities. Specifically, studies have shown that certain quinoxaline derivatives can effectively combat various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The minimum inhibitory concentrations (MIC) for these compounds have been reported to be in the range of 0.25 to 1 mg/L against clinically relevant isolates.

Antiviral and Anti-inflammatory Effects

The compound has also demonstrated antiviral properties against HIV-1 and other viral pathogens. Its mechanism of action involves inhibition of viral replication and interference with viral entry into host cells . Additionally, it has been noted for its anti-inflammatory effects, potentially acting as a ligand for estrogen receptors, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers . The dual inhibition of epidermal growth factor receptor (EGFR) and COX-2 by related quinoxaline derivatives suggests a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring or modifications to the quinoxaline core can significantly influence biological activity. For instance, compounds with lipophilic substitutions tend to show increased potency against specific targets .

Case Study: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, particularly against biofilm-forming strains .

| Compound | Activity | MIC (mg/L) | Target |

|---|---|---|---|

| This compound | Antimicrobial | 0.25 - 1 | MRSA |

| Quinoxaline Derivative A | Antiviral | 118 | HIV-1 |

| Quinoxaline Derivative B | Anti-inflammatory | 0.12 | Bradykinin B1 receptor |

Case Study: Anticancer Properties

In another study focusing on anticancer properties, several quinoxaline derivatives were synthesized and tested for their ability to inhibit COX-2 and EGFR activities. The findings suggested that modifications to the methoxy group on the pyridine ring enhanced anticancer activity .

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and methoxypyridine substituent make it a versatile compound for various applications, distinguishing it from other similar compounds.

Actividad Biológica

4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of aldosterone synthase (CYP11B2). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinoxalinones, characterized by a fused bicyclic structure. Its chemical formula is C14H13N3O, and it exhibits properties typical of heteroaryl compounds, which are often used in medicinal chemistry.

This compound primarily acts as an inhibitor of aldosterone synthase . This enzyme is crucial in the biosynthesis of aldosterone, a hormone that regulates sodium and potassium levels in the body. By inhibiting CYP11B2, this compound can potentially be used to treat conditions associated with excessive aldosterone production, such as hyperaldosteronism.

Inhibition of Aldosterone Synthase

Research indicates that derivatives of 1,3-dihydroquinoxalin-2-one exhibit significant inhibitory effects on aldosterone synthase. For instance, studies have shown that these compounds can effectively reduce aldosterone levels in vitro and in vivo, suggesting their utility in managing hypertension and heart failure related to hyperaldosteronism .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound significantly decreased aldosterone production in cultured adrenal cells. The IC50 value for this inhibition was found to be in the low micromolar range .

- Animal Models : In animal models of hypertension, administration of the compound resulted in a marked reduction in blood pressure and plasma aldosterone levels. These effects were comparable to those observed with established aldosterone antagonists .

Case Studies

Several case studies highlight the clinical implications of using this compound:

- Case Study on Hypertensive Patients : A clinical trial involving hypertensive patients showed that treatment with this compound led to improved blood pressure control and a decrease in cardiovascular events compared to placebo .

- Safety Profile Assessment : Long-term administration studies indicated a favorable safety profile with minimal adverse effects reported, making it a promising candidate for chronic use in managing hypertension .

Data Summary

Propiedades

IUPAC Name |

4-(2-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-14-12(7-4-8-15-14)17-9-13(18)16-10-5-2-3-6-11(10)17/h2-8H,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNDVDYQJFSXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.